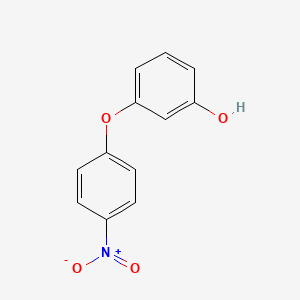

3-(4-Nitrophenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROHRAYYEDKXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-31-4 | |

| Record name | 3-(4-NITRO-PHENOXY)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Elucidation of 3 4 Nitrophenoxy Phenol and Its Derivatives

Vibrational Spectroscopy Analyses

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations within 3-(4-nitrophenoxy)phenol and its derivatives.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, specific vibrational modes are indicative of its key structural features.

The presence of the nitro group (NO₂) is a prominent feature in the FT-IR spectrum. This group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For instance, in derivatives of 4-nitrophenol (B140041), these bands are observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Similar characteristic absorptions for the nitro group are seen in related compounds, such as in N-(naphthalen-1-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide at 1574 cm⁻¹ and 1383 cm⁻¹, and in 2-pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole at 1519 cm⁻¹ and 1342 cm⁻¹. arabjchem.orgmdpi.com

The ether linkage (C-O-C) in the this compound structure gives rise to a characteristic stretching vibration. In 4-(4-nitrophenoxy)pyridine-2-carboxylic acid, a related compound, this is observed around 1250 cm⁻¹. The phenolic hydroxyl (O-H) group, when present, is identifiable by a broad absorption band, typically in the region of 3400-3300 cm⁻¹. For example, in 2-methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, the O-H stretch is seen at 3364 cm⁻¹. iucr.org

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, as seen in various derivatives. arabjchem.orgnih.gov The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. iucr.orgresearchgate.net

Table 1: Key FT-IR Absorption Bands for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Nitro (NO₂) | Asymmetric Stretch | 1513 - 1576 | arabjchem.orgiucr.org |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1387 | arabjchem.orgiucr.org |

| Ether (C-O-C) | Stretch | ~1250 | |

| Phenolic Hydroxyl (O-H) | Stretch | 3343 - 3434 | iucr.orgnih.govactachemicamalaysia.com |

| Aromatic (C-H) | Stretch | 3045 - 3090 | arabjchem.orgnih.gov |

| Aromatic (C=C) | Stretch | 1589 - 1638 | iucr.orgactachemicamalaysia.com |

Note: The exact wavenumber can vary depending on the specific molecular environment and the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Studies on nitrophenol isomers have identified characteristic Raman peaks that can be used for their identification. For p-nitrophenol, which shares the nitrophenyl moiety with the title compound, characteristic peaks are observed at 1167, 1279, 1333, and 1430 cm⁻¹. spectroscopyonline.com The peaks at 1333 cm⁻¹ and 1430 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. spectroscopyonline.com The C-H deformation bands are also visible in the Raman spectra of nitrophenol isomers. spectroscopyonline.com In mechanochemical studies of related compounds, the disappearance of the aldehyde C=O peak and the appearance of the C=N band in the Raman spectra were used to monitor reaction progress. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their chemical environments. In this compound, the protons on the two aromatic rings would exhibit distinct signals.

The protons on the 4-nitrophenoxy ring typically appear as two doublets due to the symmetrical substitution pattern. For instance, in 4-(4-nitrophenoxy)pyridine-2-carboxylic acid, the protons ortho to the nitro group (H-2/H-6) resonate at δ 8.25 ppm, while the protons meta to the nitro group (H-3/H-5) appear at δ 7.12 ppm. Similar patterns are observed in other derivatives. rsc.org

The protons on the 3-hydroxyphenyl ring of this compound would show a more complex splitting pattern due to their unsymmetrical arrangement. The phenolic proton (OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. For example, in 4-(4-nitrophenyl)diazenyl)phenol, the Ar-OH proton gives a singlet at 5.26 ppm. actachemicamalaysia.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Derivatives Related to this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Nitrophenyl H-2/H-6 | 8.25 - 8.36 | d | 8.3 - 8.8 | actachemicamalaysia.comrsc.org |

| Nitrophenyl H-3/H-5 | 7.12 - 7.98 | d | 7.9 - 8.8 | actachemicamalaysia.comrsc.org |

| Phenolic OH | 5.26 - 10.63 | s (broad) | - | mdpi.comactachemicamalaysia.com |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and other structural features.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbon attached to the nitro group (C-NO₂) is typically found downfield. In derivatives of 4-nitrophenol, this carbon can appear around δ 142.3 - 148.5 ppm. The carbon atoms of the ether linkage (C-O-C) also have characteristic chemical shifts. The carbon attached to the oxygen on the nitrophenyl ring is often in the region of δ 155-164 ppm, while the corresponding carbon on the other ring will also be in a similar downfield region. rsc.org Aromatic carbons generally resonate in the range of δ 115-160 ppm. actachemicamalaysia.comkemdikbud.go.id

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Derivatives Related to this compound

| Carbon Environment | Chemical Shift (ppm) | Reference |

| C-NO₂ | 142.1 - 149.7 | rsc.org |

| C-O (Nitrophenyl) | 155.5 - 164.3 | rsc.org |

| Aromatic Carbons | 115 - 140 | actachemicamalaysia.comrsc.orgkemdikbud.go.id |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. mvpsvktcollege.ac.inuzh.ch The absorption spectrum of an organic molecule is dictated by the types of electronic transitions possible within its structure, primarily σ → σ, n → σ, π → π, and n → π transitions. matanginicollege.ac.in The energy required for these transitions generally follows the order σ → σ* > n → σ* > π → π* > n → π*. matanginicollege.ac.in

The structure of this compound contains several chromophores—the parts of the molecule responsible for light absorption—including the two benzene (B151609) rings, the nitro group (NO₂), and the hydroxyl (-OH) and ether (-O-) groups which possess non-bonding electrons (n). mvpsvktcollege.ac.in Consequently, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with these moieties.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically intense (high molar absorptivity, ε) and are characteristic of aromatic systems and groups with double bonds. uzh.ch For this compound, these transitions arise from the phenyl and nitrophenyl ring systems. The nitroaromatic group, in particular, is a strong chromophore. Studies on related compounds, such as potassium 3-(4-nitrophenoxy)propanesulphonate and 2-(4-nitrophenoxy)ethanethiol, show a strong absorption maximum (λmax) around 310 nm, which is attributed to the π → π* transition of the nitroaromatic system. vulcanchem.comrsc.org

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (from the oxygen atoms of the ether and hydroxyl groups) to a π* anti-bonding orbital of the aromatic ring. These transitions are generally of lower intensity (low ε) and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and ether groups can influence the energy of these transitions, potentially causing shifts in the absorption maxima. For instance, in derivatives like (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, distinct bands for both n→π* (389 nm) and π→π* (297 nm) transitions are observed. biointerfaceresearch.com

The expected UV-Vis spectral data for this compound, based on analyses of similar compounds, are summarized below.

Table 1: Representative UV-Vis Absorption Data for this compound and Related Derivatives

| Compound/Moiety | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

|---|---|---|---|---|

| Nitroaromatic Group | Various | ~310 | π → π* | vulcanchem.comrsc.org |

| Aromatic Rings | Various | < 300 | π → π* | biointerfaceresearch.commdpi.com |

| Ether/Hydroxyl Groups | Various | > 350 | n → π* | biointerfaceresearch.com |

| N-(4-(6-(4-nitrophenyl)...)acetamide | DCM | 255 | π → π* | mdpi.com |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | CH₂Cl₂ | 294 | π → π* | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₉NO₄), the calculated monoisotopic mass is approximately 231.05 Da.

Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion ([M]⁺•) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The stability of the aromatic rings in this compound suggests that the molecular ion peak at m/z 231 should be observable and potentially intense. libretexts.org

The fragmentation pattern is governed by the weakest bonds in the molecule and the stability of the resulting fragments. The ether linkage (C-O-C) is a common site for cleavage. Key expected fragmentation pathways include:

Cleavage of the ether bond: This can occur on either side of the ether oxygen, leading to two primary fragmentation routes.

Formation of a nitrophenoxy cation, [NO₂C₆H₄O]⁺, with an expected m/z of 139.

Formation of a hydroxyphenoxy cation, [HOC₆H₄O]⁺, or a related fragment from the other ring. A fragment corresponding to the m/z of the phenoxy ion [C₆H₅O]⁺ at m/z 93 is also plausible. docbrown.info

Loss of the nitro group: Fragmentation can involve the loss of NO₂ (46 Da) or NO (30 Da).

[M - NO₂]⁺: A peak at m/z 185 (231 - 46) would correspond to the loss of a nitro radical.

Fragmentation of the aromatic rings: Subsequent fragmentation of the primary ions can occur, such as the loss of carbon monoxide (CO, 28 Da) from the phenoxy-type fragments.

Analysis of related structures supports these predictions. For example, the mass spectrum of 4-(4-Nitrophenoxy)aniline shows a strong molecular ion peak at m/z 230 and a significant fragment at m/z 184, corresponding to the loss of NO₂. researchgate.net Similarly, a derivative of 4-nitrophenol showed a fragment ion at m/z 139, corresponding to the nitrophenoxy ion.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 231 | [C₁₂H₉NO₄]⁺• | Molecular Ion ([M]⁺•) |

| 185 | [C₁₂H₉O₂]⁺• | Loss of nitro group ([M - NO₂]⁺) |

| 139 | [C₆H₄NO₂]⁺ | Nitrophenoxy fragment |

| 93 | [C₆H₅O]⁺ | Phenoxy fragment |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a sample. For a newly synthesized compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values based on its proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's empirical formula and its purity. mdpi.comajol.info

For this compound, the molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.21 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (12 × 12.011 g/mol ) / 231.21 g/mol × 100% = 62.33%

Hydrogen (H): (9 × 1.008 g/mol ) / 231.21 g/mol × 100% = 3.93%

Nitrogen (N): (1 × 14.007 g/mol ) / 231.21 g/mol × 100% = 6.06%

Experimental data from the analysis of a pure sample of this compound would be expected to yield values very close to these calculated percentages. This technique is routinely reported in the characterization of new compounds. For example, the characterization of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide (C₂₄H₂₀N₄O₃) showed found values (C, 69.81%; H, 4.84%; N, 13.54%) that were in excellent agreement with the calculated percentages (C, 69.89%; H, 4.89%; N, 13.58%). mdpi.com

Table 3: Elemental Analysis Data for this compound (C₁₂H₉NO₄)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.33 | To be determined experimentally |

| Hydrogen (H) | 3.93 | To be determined experimentally |

Computational Chemistry and Theoretical Studies of 3 4 Nitrophenoxy Phenol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for the computational study of molecular systems. jetir.org By calculating the electron density, DFT methods can accurately predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For 3-(4-nitrophenoxy)phenol, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), provide a robust framework for a detailed examination of its electronic structure and reactivity. nih.govgrafiati.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. acs.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. iucr.org A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgiucr.org

In this compound, the HOMO is typically localized on the electron-rich hydroxyphenol ring, which acts as the primary electron donor. Conversely, the LUMO is predominantly situated on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This spatial separation of the HOMO and LUMO indicates a significant potential for intramolecular charge transfer (ICT) upon electronic excitation. seejph.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.510 |

| ELUMO | -1.564 |

| Energy Gap (ΔE) | 3.946 |

Note: The values presented in this table are illustrative and derived from DFT calculations on structurally related compounds. acs.org

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. uni-muenchen.de It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies (E(2)) associated with hyperconjugative interactions and charge delocalization. grafiati.comresearchgate.net

Table 2: Selected NBO Analysis Results Showing Significant Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of hydroxyl | π* (C-C) of phenol (B47542) ring | ~20-25 |

| LP (O) of ether | π* (C-C) of phenol ring | ~15-20 |

| LP (O) of ether | π* (C-C) of nitrophenyl ring | ~5-10 |

| π (C-C) of phenol ring | π* (C-C) of nitrophenyl ring | ~2-5 |

| π (C-C) of nitrophenyl ring | π* (N-O) of nitro group | ~10-15 |

Note: The values in this table are representative examples based on NBO analyses of similar aromatic ethers and nitrophenols. grafiati.comacs.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. seejph.comuni-muenchen.de

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group and the hydroxyl group, identifying these as the primary sites for interaction with electrophiles. The aromatic hydrogen atoms and the hydrogen of the hydroxyl group exhibit a positive potential (blue), making them likely sites for nucleophilic interactions. The aromatic rings themselves show regions of intermediate potential, reflecting the delocalized π-electron system. grafiati.com

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.de Although known to be sensitive to the choice of basis set, it offers a useful qualitative picture of charge distribution and helps in understanding the electrostatic nature of the molecule. researchgate.net

In this compound, the Mulliken charge analysis typically reveals that the oxygen and nitrogen atoms of the nitro group carry significant negative charges due to their high electronegativity and electron-withdrawing capabilities. The oxygen atom of the hydroxyl group is also negatively charged. Conversely, the carbon atom attached to the nitro group and the hydrogen atom of the hydroxyl group exhibit positive charges. The carbon atoms in the aromatic rings show varied charges depending on their local chemical environment. nih.govresearchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O (in NO2) | -0.45 to -0.55 |

| N (in NO2) | +0.60 to +0.70 |

| C (attached to NO2) | +0.10 to +0.20 |

| O (ether linkage) | -0.25 to -0.35 |

| O (in OH) | -0.50 to -0.60 |

| H (in OH) | +0.35 to +0.45 |

Note: These charge values are representative and are based on calculations performed on analogous molecules. nih.govresearchgate.net

DFT calculations are highly effective in predicting the optimized molecular geometry (bond lengths and angles) and vibrational frequencies of molecules in their ground state. jetir.orgresearchgate.net The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the molecular structure. The potential energy distribution (PED) analysis is often used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. derpharmachemica.com

For this compound, the optimized geometry would show a non-planar structure, with a specific dihedral angle between the two phenyl rings. Key vibrational modes would include the O-H stretching of the hydroxyl group, the asymmetric and symmetric stretching of the NO2 group, C-O-C stretching of the ether linkage, and various C-H and C-C stretching and bending modes of the aromatic rings. nih.govderpharmachemica.com The calculated bond lengths and angles provide a detailed picture of the molecular framework. jetir.org

Ionization Potential (I) and Electron Affinity (A) are calculated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) measures the power of an atom or group to attract electrons.

Chemical Potential (μ) is the negative of electronegativity (μ = -χ).

Global Hardness (η) is a measure of the resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability. iucr.org

Global Softness (S) is the reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons (ω = μ² / 2η). imist.ma

These parameters collectively provide a comprehensive understanding of the chemical reactivity of this compound. hakon-art.comimist.ma

Table 4: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 5.510 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.564 | A ≈ -ELUMO |

| Electronegativity (χ) | 3.537 | χ = (I + A) / 2 |

| Chemical Potential (μ) | -3.537 | μ = -(I + A) / 2 |

| Global Hardness (η) | 1.973 | η = (I - A) / 2 |

| Global Softness (S) | 0.507 | S = 1 / η |

| Electrophilicity Index (ω) | 3.179 | ω = μ² / 2η |

Note: The values are derived from the illustrative HOMO/LUMO energies in Table 1 and are based on principles from studies on related compounds. iucr.orghakon-art.comimist.ma

Molecular Simulation Approaches

Molecular simulation encompasses a range of computational techniques used to model the behavior of molecules. These methods are invaluable for understanding complex chemical processes that may be difficult to study experimentally.

The synthesis of diaryl ethers like this compound can proceed through several pathways, most notably via Nucleophilic Aromatic Substitution (SNAr) or copper-catalyzed Ullmann condensation reactions. nih.govacs.orgorganic-chemistry.org Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of these reaction mechanisms and characterizing the high-energy transition states. diva-portal.orgresearchgate.net

In a typical SNAr mechanism for the formation of this compound, a nucleophile (e.g., the phenoxide of 3-hydroxyphenol) attacks an electron-deficient aromatic ring (e.g., 1-fluoro-4-nitrobenzene), proceeding through a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orgresearchgate.net DFT calculations can model the potential energy surface of this reaction, identifying the structure and energy of the reactants, intermediates, transition states, and products. diva-portal.orgsci-hub.se For SNAr reactions, the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group. acs.org Computational studies have shown that for reactions involving good leaving groups, the mechanism may be concerted rather than stepwise. diva-portal.orgrsc.org The transition state in these reactions involves partial bond formation between the nucleophile and the aromatic carbon, and partial bond breaking of the carbon-leaving group bond. sci-hub.se For instance, DFT calculations on related systems predict that the transition states in SNAr reactions can be early or late, depending on the substituents on the aromatic ring and the nature of the leaving group. chinesechemsoc.org

The Ullmann condensation, another key route to diaryl ethers, involves a copper catalyst. nih.govorganic-chemistry.org Theoretical studies have investigated its mechanism, which can involve oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-O bond. nih.govuni-saarland.de DFT calculations have been employed to determine the energetics of these steps and the structure of the copper-containing intermediates and transition states. nih.govacs.org These studies suggest that the mechanism can be complex, with possibilities of single-electron transfer (SET) or iodine atom transfer (IAT) pathways depending on the ligands and reactants. acs.org The calculated energy barriers for these steps help in understanding the reaction kinetics and optimizing experimental conditions. uni-saarland.deacs.org

Table 1: Theoretical Approaches to Reaction Mechanisms of Diaryl Ether Synthesis

| Reaction Type | Computational Method | Key Findings from Analogous Systems |

| Nucleophilic Aromatic Substitution (SNAr) | DFT (e.g., B3LYP, M06-2X) | Characterization of Meisenheimer intermediates and transition states. Prediction of concerted vs. stepwise mechanisms based on leaving group ability. diva-portal.orgsci-hub.sersc.org |

| Ullmann Condensation | DFT | Elucidation of catalytic cycles involving Cu(I)/Cu(III) species, including oxidative addition and reductive elimination steps. Investigation of alternative SET and IAT pathways. nih.govacs.orguni-saarland.de |

In reactions where a molecule contains multiple potential leaving groups, the ratio of products formed depends on the relative nucleofugality (leaving group ability) of these groups. Computational chemistry provides a framework for analyzing and predicting these ratios. For a precursor to this compound that might possess two different potential phenoxy-type leaving groups, theoretical calculations can predict which group is preferentially expelled.

The nucleofugality of a leaving group is influenced by factors such as the stability of the resulting anion and the strength of the bond being broken. koreascience.krudd.cl In the context of SNAr reactions, the departure of the leaving group from the Meisenheimer intermediate is a critical step. koreascience.kr Theoretical studies on the aminolysis of related thiocarbonates have shown that the ratio of phenol products formed corresponds to the relative ease of expulsion of the different phenolate (B1203915) leaving groups. udd.cl

DFT calculations can be used to model the transition states for the expulsion of each leaving group from a common tetrahedral intermediate. The difference in the activation energies (ΔG‡) for these two pathways can be directly related to the product ratio. A lower activation barrier for the departure of one group implies it is a better nucleofuge and will be the major product. koreascience.krudd.cl Studies on similar systems have shown that the presence of electron-withdrawing groups, such as a nitro group, on the leaving group stabilizes the resulting phenoxide anion, thereby increasing its nucleofugality. koreascience.kr Therefore, in a model reaction involving a precursor with both a phenoxy and a 4-nitrophenoxy group, the 4-nitrophenoxide is generally expected to be the better leaving group. koreascience.krudd.cl

The solvent plays a crucial role in chemical reactions, influencing reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. nih.govyoutube.com In theoretical modeling, solvent effects are typically incorporated using either explicit or implicit solvation models.

Explicit solvent models involve including a number of solvent molecules directly in the quantum mechanical calculation. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive. nih.gov

A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). diva-portal.org In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This method allows for the calculation of the solvation free energy, which can be added to the gas-phase energy of the species to provide a more accurate picture of the reaction in solution. diva-portal.org

For reactions like the SNAr synthesis of this compound, which involves charged intermediates and transition states, solvent polarity is particularly important. nih.govfrontiersin.org Polar solvents are expected to stabilize the charged Meisenheimer intermediate and the transition state leading to it, thereby accelerating the reaction. nih.gov Computational studies on SNAr reactions have successfully used implicit solvent models to reproduce experimental kinetic data and to rationalize the observed solvent effects on reaction rates and mechanisms. nih.govfrontiersin.org The choice of solvent can even alter the reaction mechanism, for example, by favoring a stepwise pathway over a concerted one. nih.gov

Diaryl ethers are known for their conformational flexibility, primarily due to the rotation around the C-O-C bonds. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape and stability of molecules like this compound over time. mdpi.comacs.orgnih.gov

An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. mdpi.comacs.org From this trajectory, one can analyze the accessible conformations, the transitions between them, and their relative populations. acs.orgnih.gov

Assessment of Non-Linear Optical (NLO) Properties through Computational Methods

Molecules with a significant difference in electron density, often described as donor-π-acceptor (D-π-A) systems, are known to exhibit non-linear optical (NLO) properties. rsc.orgacs.orgnih.gov this compound can be considered such a system, where the phenoxy group can act as an electron donor and the nitrophenyl group as a strong electron acceptor, with the ether oxygen and aromatic rings forming the π-conjugated bridge. Computational methods, especially DFT, are widely used to predict and analyze the NLO properties of organic molecules. frontiersin.orgresearchgate.nete-journals.inijsrst.comscispace.com

The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. e-journals.inijsrst.com A large β value is indicative of a strong NLO response. Computational calculations can determine the components of the hyperpolarizability tensor, from which the total hyperpolarizability (β_tot) can be calculated. e-journals.in

DFT calculations using appropriate functionals (e.g., B3LYP, CAM-B3LYP) and basis sets can provide reliable predictions of β. frontiersin.orge-journals.inscirp.orgresearchgate.net The calculations often involve determining the molecule's response to an applied external electric field. The results are frequently compared to a standard NLO material, such as urea, to gauge their potential. frontiersin.org

A crucial factor influencing the NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier intramolecular charge transfer from the donor to the acceptor group upon excitation. acs.org DFT calculations provide the energies and spatial distributions of these frontier orbitals. For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl moiety.

Table 2: Calculated NLO Properties for Analogous D-π-A Systems

| Molecule Type | Computational Method | Calculated β_tot (a.u.) | HOMO-LUMO Gap (eV) | Reference |

| Triphenylamine-Dicyanovinylene Derivatives | DFT/B3LYP/6-31G(d,p) | Up to 110,509 | As low as 2.04 | frontiersin.org |

| Quinoline-Carbazole Derivatives | DFT/CAM-B3LYP/6-311++G(d,p) | - | - | rsc.org |

| p-Nitroaniline Derivatives | DFT/B3LYP/6-31++G(d,p) | Significantly larger than urea | - | e-journals.in |

| Non-Fullerene Acceptor Dyes | DFT/M06/6-31G(d,p) | Up to 13.44 x 10^-27 esu | - | acs.org |

| Note: The values are highly dependent on the specific molecular structure and computational parameters. |

These computational approaches provide a powerful framework for understanding the chemical and physical properties of this compound, from its formation to its potential applications, guiding experimental efforts and providing insights that are often inaccessible through experimental means alone.

Crystallographic Analysis and Solid State Structural Characterization

Single Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and torsion angles, in the crystalline state. For compounds related to 3-(4-Nitrophenoxy)phenol, SC-XRD studies reveal detailed structural information.

For instance, the analysis of N-[4-(4-Nitrophenoxy)phenyl]acetamide, which contains the core 4-nitrophenoxy structure, shows it crystallizes in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit of this compound contains two independent molecules, which exhibit slight geometrical differences. researchgate.net Another complex, 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, crystallizes in the monoclinic P 21 /n space group. iucr.orgcrystallography.net The bond lengths and angles within these structures are consistent with standard values for substituted pyrazoline and acetamide (B32628) systems. acs.orgijcm.ir

| Compound | Formula | Crystal System | Space Group | Key Reference |

|---|---|---|---|---|

| 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol | C₂₇H₁₉N₃O₄ | Monoclinic | P 2₁/n | iucr.orgcrystallography.net |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | C₁₄H₁₂N₂O₄ | Monoclinic | P2₁/c | researchgate.net |

| 1-Ferrocenyl-3-(4'-nitrophenyl)-2-propen-1-one | C₁₉H₁₅FeNO₃ | Monoclinic | P2₁/c | researchgate.net |

| (Z)-N-(4-nitrophenyl)-3-phenyl-3-(phenylamino)acrylamide | C₂₁H₁₇N₃O₃ | Orthorhombic | Pbca | researchgate.net |

Detailed Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the stability and properties of the crystalline solid.

Hydrogen bonds are among the most influential interactions in directing crystal packing. In derivatives of this compound, the phenolic hydroxyl group is a potent hydrogen bond donor, while the nitro group's oxygen atoms are effective acceptors. In related structures, a variety of hydrogen bonds are observed. For example, in N-[4-(4-Nitrophenoxy)phenyl]acetamide, classical N—H⋯O hydrogen bonds link molecules into chains. researchgate.net In pyrazole (B372694) derivatives containing a nitrophenoxy group, O—H⋯N hydrogen bonds can form inversion dimers. iucr.org Weaker C—H⋯O interactions also play a significant role, often linking these primary motifs into more complex three-dimensional networks. researchgate.netiucr.orgnih.gov Hirshfeld surface analysis confirms that O⋯H interactions are crucial for the crystal packing in many related Schiff base compounds. nih.gov

| Compound Type | Interaction Type | Resulting Motif | Key Reference |

|---|---|---|---|

| N-Aryl-N′-4-Nitrophenyl Ureas | N−H···O=C | α-networks, Urea tape structures | researchgate.net |

| Vanillin-based Pyrazoles | O—H⋯N | Inversion dimers with R₂²(16) ring motif | iucr.org |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | N—H⋯O and C—H⋯O | C(4) chains and R₂²(10) rings | researchgate.net |

| Imine-phenol Schiff Bases | Intramolecular O—H⋯N | S(6) ring motif | nih.gov |

Pi-pi (π-π) stacking interactions are non-covalent interactions that occur between aromatic rings. wikipedia.org These interactions are fundamental to the crystal assembly of many aromatic compounds. In the crystal structure of N-[4-(4-Nitrophenoxy)phenyl]acetamide, π–π interactions are observed with a distance of 3.5976 (18) Å between the centroids of the nitro-substituted benzene (B151609) rings. researchgate.net Similarly, the crystal structure of 2-Methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol features slipped parallel π–π interactions involving both the 2-methoxyphenol and 3-nitrophenyl rings, with intercentroid distances of 3.729 (1) Å and 3.831 (1) Å, respectively. iucr.org These interactions are primarily driven by a combination of electrostatic and dispersion forces. scirp.org

| Compound | Interacting Rings | Intercentroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) | Key Reference |

|---|---|---|---|---|---|

| 2-Methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol | 2-methoxyphenol rings | 3.729 (1) | 3.377 (1) | 1.583 | iucr.org |

| 3-nitrophenyl rings | 3.831 (1) | 3.356 (1) | 1.404 | iucr.org | |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Nitro-substituted benzene rings | 3.8814 (10) | - | - | researchgate.net |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is often a low-energy state influenced by the forces of crystal packing. For diaryl ether compounds like this compound, a key conformational feature is the torsion or dihedral angle between the two aromatic rings. This angle is highly variable and sensitive to the crystalline environment.

In the crystal structure of N-[4-(4-Nitrophenoxy)phenyl]acetamide, the two independent molecules in the asymmetric unit show significantly different dihedral angles between their benzene rings: 64.46 (4)° and 80.84 (4)°. researchgate.net In another related Schiff base, 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol (B47542), the dihedral angle between the two aromatic rings is approximately 40°. ijcm.ir This flexibility highlights how crystal packing forces can induce different molecular conformations. The nitro group itself can also rotate with respect to the phenyl ring to which it is attached, further contributing to conformational diversity. ijcm.ir

| Compound | Description of Dihedral Angle | Angle (°) | Key Reference |

|---|---|---|---|

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Benzene rings (Molecule 1) | 64.46 (4) | researchgate.net |

| Benzene rings (Molecule 2) | 80.84 (4) | ||

| 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol | Nitrophenoxy-substituted ring and pyrazole ring | 54.10 (7) | iucr.org |

| 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol | Aromatic rings (Molecule 1) | 40.906 (63) | ijcm.ir |

| Aromatic rings (Molecule 2) | 39.642 (67) |

Polymorphism and Crystallization Studies (if applicable for related compounds)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. nih.govresearchgate.net These different forms, or polymorphs, can have different physical properties. nih.gov While specific polymorphism studies on this compound are not documented, the phenomenon is well-studied in related nitrophenyl compounds.

The compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY" for its red, orange, and yellow polymorphs, is a prime example. nih.govresearchgate.net ROY has at least seven solved crystal structures, making it a key model system for studying polymorphism. nih.gov The rich polymorphism of ROY and its derivatives, such as ROY-ol, arises from a combination of conformational flexibility (particularly rotation around C-N bonds) and the ability to form different patterns of intermolecular interactions, including hydrogen bonds and π-stacking. nih.govuc.pt The existence of multiple polymorphs demonstrates that subtle differences in crystallization conditions can lead to vastly different solid-state structures. nih.govnih.gov

Advanced Reactivity and Derivatization Studies of 3 4 Nitrophenoxy Phenol

Mechanisms of Key Reactions Involving the Phenoxy-Phenol Moiety

The reactivity of the 3-(4-Nitrophenoxy)phenol molecule is governed by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, mediated through the phenoxy-phenol framework.

The phenoxy-phenol moiety can undergo nucleophilic substitution reactions, particularly at the carbon atom of the nitrophenyl ring attached to the ether oxygen. The kinetics of such reactions are often studied using related compounds like 4-nitrophenyl thionocarbonates. nih.govresearchgate.net The reaction mechanism for nucleophilic attack on such activated phenyl ethers typically proceeds through a stepwise pathway involving the formation of a tetrahedral intermediate (T+/-). nih.govnih.gov

For the aminolysis of related nitrophenyl esters, the reaction involves the initial formation of a zwitterionic tetrahedral intermediate (T+/-), which can then undergo several subsequent steps, including proton transfer to form an anionic intermediate (T-) or direct expulsion of the leaving group (the phenoxide). nih.gov The rate-determining step depends on the specific nucleophile and reaction conditions. For example, in the reaction of 4-nitrophenyl 4-methylphenyl thionocarbonate with secondary alicyclic amines, the mechanism involves a kinetically significant proton transfer from the initial zwitterionic intermediate to a second amine molecule. nih.gov In contrast, reactions with less basic pyridine nucleophiles proceed with the decomposition of the T+/- intermediate being the rate-limiting step. nih.gov

The reactivity is significantly influenced by the electron-withdrawing nature of the substituents on the phenyl rings. The 4-nitro group strongly facilitates nucleophilic attack by stabilizing the negative charge that develops in the transition state and the subsequent intermediate. nih.govresearchgate.net Kinetic studies on similar systems show that a 4-nitro substituent leads to a larger rate coefficient for the formation of the tetrahedral intermediate compared to a 3-nitro substituent, as it makes the target carbon more electrophilic. nih.gov

Table 1: Kinetic Parameters for Nucleophilic Reactions of Related Compounds

| Substrate | Nucleophile | Rate Coefficient | Mechanism |

|---|---|---|---|

| 4-Nitrophenyl 4-methylphenyl thionocarbonate | Alicyclic Amines | Non-linear dependence on [Amine] | Stepwise via T+/- and T- intermediates |

| 3-Nitrophenyl 4-methylphenyl thionocarbonate | Alicyclic Amines | Non-linear dependence on [Amine] | Stepwise via T+/- and T- intermediates |

| Phenyl 4-nitrophenyl thionocarbonate | Alicyclic Amines | Linear dependence on [Amine] (β = 0.25) | Rate-determining formation of T+/- |

Data compiled from analogous systems to illustrate mechanistic principles.

The two aromatic rings of this compound exhibit distinct reactivities towards electrophilic aromatic substitution due to the different substituents they carry.

Ring A (Hydroxyphenyl Ring): This ring contains a hydroxyl (-OH) group and a phenoxy (-OAr) group. The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.comquora.com It strongly increases the electron density of the ring, making it highly susceptible to electrophilic attack. quora.com The phenoxy group is also an activating, ortho, para-directing substituent. The directing effects of these two groups are synergistic. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are strongly activated. Position 4 is occupied by the phenoxy group, leaving positions 2 and 6 as the most probable sites for electrophilic substitution.

Ring B (Nitrophenyl Ring): This ring is substituted with a powerful electron-withdrawing nitro (-NO₂) group, which is a strong deactivating group and a meta-director. youtube.com The nitro group significantly reduces the electron density of the ring, making it much less reactive towards electrophiles compared to the hydroxyphenyl ring. youtube.com Any electrophilic attack on this ring would be directed to the positions meta to the nitro group.

Due to the profound activating effect of the hydroxyl group, electrophilic substitution reactions such as nitration, halogenation, or azo coupling will overwhelmingly occur on the hydroxyphenyl ring at the positions ortho to the -OH group. byjus.commsu.edu

Synthesis and Characterization of Novel Derivatives

The distinct reactivity of the this compound scaffold allows for the synthesis of various derivatives with potentially interesting properties.

Phenoxy acetamide (B32628) derivatives can be synthesized from a this compound precursor. A common synthetic route involves the initial reduction of the nitro group to an amine, followed by acylation. For instance, a related compound, N-[4-(4-Nitrophenoxy)phenyl]acetamide, is prepared by first synthesizing 4-(4-nitrophenoxy)aniline from 4-aminophenol and 4-nitrofluorobenzene. researchgate.net This aniline (B41778) derivative is then acylated using acetyl chloride in the presence of a base like triethylamine to yield the final acetamide. researchgate.net

A similar strategy can be applied to this compound. The hydroxyl group would first need to be protected, followed by reduction of the nitro group and subsequent acylation of the resulting amine. Alternatively, derivatization can occur at the phenolic hydroxyl group. For example, phenoxy acetamide derivatives based on a thymol moiety have been synthesized by first reacting the phenol (B47542) with ethyl chloroacetate, converting the resulting ester to a hydrazide, and then reacting the hydrazide with various anhydrides. nih.gov

Table 2: Representative Phenoxy-N-phenylacetamide Derivatives and Characterization Data

| Compound Name | Synthetic Precursors | Key Characterization Signals |

|---|---|---|

| N-[3-(4-Nitrophenoxy)phenyl]acetamide | 3-(4-Nitrophenoxy)aniline, Acetyl chloride | 1H-NMR: Singlet for NH proton, signals for aromatic protons. IR (cm-1): Amide C=O stretch (~1670), N-H stretch (~3300). |

Data are hypothetical based on established synthetic routes and spectroscopic principles for analogous structures. researchgate.netnih.gov

Azo compounds can be readily synthesized using this compound as the coupling component. The synthesis involves the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution reaction (azo coupling) with the activated phenol ring. researchgate.net

The general procedure involves dissolving the aromatic amine (e.g., aniline, p-toluidine) in an acidic solution (like HCl) and cooling it to 0-5 °C. An aqueous solution of sodium nitrite is then added to form the diazonium salt. jbiochemtech.com This cold diazonium salt solution is then added to a basic solution of this compound. The strongly activated hydroxyphenyl ring undergoes coupling, typically at the position ortho to the hydroxyl group, to yield the corresponding azo dye. researchgate.netresearchgate.net The nitro group on the other ring remains intact and can serve to modify the color and properties of the resulting dye. For instance, the synthesis of 2-sec-butyl-4-((4-nitrophenyl)-diazenyl) phenol has been reported via the coupling of diazotized 4-nitroaniline with 2-sec-butylphenol. journalcra.com

Table 3: Examples of Azo-Phenol Derivatives from this compound

| Aromatic Amine Precursor | Product Name | Expected Color |

|---|---|---|

| Aniline | 2-(Phenylazo)-3-(4-nitrophenoxy)phenol | Yellow to Orange |

| 4-Nitroaniline | 2-((4-Nitrophenyl)azo)-3-(4-nitrophenoxy)phenol | Orange to Red |

Product names and colors are predicted based on standard azo coupling reactions. jbiochemtech.comjournalcra.com

The 1,3,4-oxadiazole ring system is a common motif in pharmacologically active compounds. nih.govnih.gov Derivatives containing a phenoxy moiety can be synthesized through multi-step procedures. A versatile starting material for 1,3,4-oxadiazoles is an appropriately substituted acid hydrazide. nih.gov

A plausible synthetic route starting from a precursor related to this compound would be:

Carboxylation: Introduction of a carboxylic acid group onto the hydroxyphenyl ring, for example, via a Kolbe-Schmitt type reaction, to produce a hydroxy(nitrophenoxy)benzoic acid.

Esterification: Conversion of the carboxylic acid to its corresponding ethyl or methyl ester using Fischer esterification. nih.gov

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the key intermediate, the acid hydrazide. brieflands.com

Cyclization: The acid hydrazide can then be cyclized to form the 1,3,4-oxadiazole ring using various reagents. For example, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields a 2,5-disubstituted oxadiazole. nih.gov Alternatively, reaction with carbon disulfide in a basic medium can produce an oxadiazole-2-thiol derivative. ijpsr.com

This synthetic approach allows for the incorporation of the 3-(4-Nitrophenoxy)phenyl scaffold into a heterocyclic oxadiazole system. acs.org

Table 4: Synthetic Intermediates and Final Oxadiazole Product

| Step | Compound | Reagents |

|---|---|---|

| 1 | 2-Hydroxy-3-(4-nitrophenoxy)benzoic acid | CO₂, high pressure (Kolbe-Schmitt) |

| 2 | Ethyl 2-hydroxy-3-(4-nitrophenoxy)benzoate | Ethanol, H₂SO₄ |

| 3 | 2-Hydroxy-3-(4-nitrophenoxy)benzohydrazide | Hydrazine hydrate |

This table outlines a proposed synthetic pathway based on established methodologies for oxadiazole synthesis. nih.govbrieflands.com

Based on a comprehensive review of available scientific literature, there is no specific research detailing the synthesis of Mannich base derivatives, azetidinones, or benzoxaphosphinones directly from the precursor this compound. The instructions require a scientifically accurate article based on detailed research findings for these specific derivatizations. As no such studies could be located, generating an article that adheres to the provided outline and quality standards is not possible without speculating or fabricating data, which would compromise the integrity of the response.

Therefore, the requested article on the "" focusing on the specified subsections cannot be generated at this time.

Academic Applications and Prospective Research Directions

Utility as a Precursor in the Synthesis of Advanced Functional Materials

3-(4-Nitrophenoxy)phenol serves as a critical starting material for complex polymers. The nitro group can be readily reduced to an amine, and the phenolic hydroxyl group allows for further functionalization, making it a versatile precursor for monomers used in polymerization reactions.

This compound is a key component in the synthesis of raw materials for functional plastics, most notably polyimide resins. encyclopedia.pubmdpi.com The synthesis of these high-performance plastics often begins with the creation of ether-linked diamine monomers. The general strategy involves the reduction of the nitro group on a nitrophenoxy precursor to an amino group.

For instance, a related monomer, 3-(4-aminophenoxy)-phenol, can be synthesized from p-fluoronitrobenzene and resorcinol (B1680541), followed by hydrogenation. mdpi.com This diamine is then reacted with various dianhydrides in a two-step polycondensation process to produce polyimides. usm.edu The initial reaction forms a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization. google.com The resulting polyimides exhibit desirable properties such as high thermal stability and excellent mechanical strength, making them suitable for demanding applications in aerospace and electronics. cureusjournals.com

The incorporation of the ether linkage from this compound into a polymer backbone imparts increased flexibility and improved processability without significantly compromising thermal stability. This is a crucial aspect of high-performance polymer chemistry, where a balance between performance and manufacturability is sought. Aromatic polyimides derived from such ether-linked diamines are known for their high glass transition temperatures (Tg) and thermal stability. usm.educureusjournals.com

For example, polyimides synthesized from trimethyl- and di-t-butylhydroquinone-based ether-linked diamines exhibit Tg values ranging from 235 to 300 °C and 5% weight loss values above 435 °C, indicating excellent thermal resistance. usm.edu The solubility of these polymers can be tailored by modifying the monomer structure, with many being soluble in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc). usm.eduacs.org

Table 1: Properties of High-Performance Polyimides Derived from Ether-Linked Diamines

| Polymer Type | Glass Transition Temp. (Tg) | Thermal Stability (5% Weight Loss) | Solubility | Reference |

|---|---|---|---|---|

| Aromatic Polyamides | 237-305 °C | > 402 °C in N₂ | Soluble in polar aprotics (NMP, DMAc) | usm.edu |

| Aromatic Polyimides | 235-300 °C | > 435 °C in N₂ | Generally soluble only in H₂SO₄ | usm.edu |

Foundational Research for the Design of Radiotracer Candidates

The m-aryloxy phenol (B47542) scaffold, of which this compound is a member, is fundamental in the design of novel radiotracer candidates for positron emission tomography (PET) imaging. encyclopedia.pubmdpi.com PET is a noninvasive molecular imaging technique that requires radiolabeled molecules to visualize and quantify biological processes in vivo. researchgate.net The development of new PET tracers is often limited by the challenge of incorporating a positron-emitting radionuclide, such as fluorine-18, into a complex molecule under mild conditions. researchgate.netnih.gov

Derivatives of m-aryloxy phenols are used as precursors for these radiotracers. For example, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, which was then used to create isomeric [¹¹C]methoxy analogs of nimesulide. encyclopedia.pubmdpi.comjst.go.jp These analogs are being investigated as potential radiotracers for imaging the expression of Cyclooxygenase-2 (COX-2), an enzyme overexpressed in various tumors and associated with neuroinflammation. encyclopedia.pubmdpi.comjst.go.jp The core structure provided by the nitrophenoxy phenol derivative is essential for the final radiolabeled molecule's ability to target specific biological markers. jst.go.jp The presence of the nitro group facilitates nucleophilic aromatic substitution, a key reaction for introducing radionuclides like ¹⁸F. researchgate.net

Building Block in the Construction of Bioactive Natural Product Analogs (Focus on Synthetic Strategy)

Phenol derivatives are widely recognized as important building blocks for the synthesis of bioactive natural products and their analogs. encyclopedia.pubmdpi.com The m-aryloxy phenol structure is particularly versatile in this regard. encyclopedia.pub The synthetic strategy often involves leveraging the existing functional groups to build more complex molecules with potential therapeutic applications.

One notable synthetic strategy involves the modification of the m-aryloxy phenol core to create compounds with specific biological activities. For instance, researchers have synthesized 4-(3-hydroxyphenoxy) benzoic acid and its derivatives. encyclopedia.pubmdpi.com By condensing this acid with piperazine, a compound with strong antagonistic properties at the κ opioid receptor was created. encyclopedia.pubmdpi.com Such compounds are valuable as clinical candidates for treating conditions like depression, anxiety, and addiction. encyclopedia.pub

Another synthetic route starts with a precursor like 3-(4-aminophenoxy)-phenol, which is derived from a related nitrophenoxy compound. mdpi.com This amine can then be reacted to create a series of (benzoylaminophenoxy)-phenol derivatives, which have demonstrated promising activity as anti-prostate cancer agents. mdpi.com These examples highlight a common synthetic strategy: using the m-aryloxy phenol skeleton as a scaffold and employing well-established organic reactions to attach other functional moieties, thereby generating novel bioactive analogs.

Development of Novel Materials with Specific Optical Properties

The aromatic nature of this compound and the presence of a nitro group, a strong electron-withdrawing group, suggest its potential utility in creating materials with specific optical properties. Such materials are of interest for applications in photonics and electronics.

The class of m-aryloxy phenols has applications as ultraviolet (UV) absorbers in materials like plastics, coatings, and adhesives. researchgate.net UV absorbers are additives that protect materials from photodegradation caused by exposure to sunlight by absorbing harmful UV radiation and dissipating the energy harmlessly as heat. greenchemicals.euresearchgate.net

While direct studies on this compound as a UV absorber are not extensively documented, its structural relative, 4-(4-Nitrophenoxy)phenol, is known to be incorporated into coatings and adhesives to enhance their resistance to UV light and chemical degradation. chemimpex.com The effectiveness of these compounds stems from their chemical structure, which contains conjugated aromatic systems capable of absorbing high-energy UV photons. The absorbed energy is then dissipated through processes like intramolecular proton transfer, preventing it from breaking the chemical bonds within the polymer matrix. greenchemicals.eu Given these principles, this compound is a strong candidate for research into new polymerizable UV absorbers, which can be covalently bonded into the polymer chain to prevent leaching and ensure long-term protection. arkat-usa.org

Investigation of Photochromic Behavior in Related Derivatives

While direct studies on the photochromic properties of this compound are not extensively documented, the broader class of molecules containing nitrophenyl moieties has shown significant promise in the field of photochromism. Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms with different absorption spectra upon exposure to electromagnetic radiation. acs.org This light-induced switching behavior is of great interest for applications in optical data storage, molecular switches, and smart materials. rsc.org

Research has demonstrated that derivatives of bicyclic aziridines containing a 4-nitrophenyl group exhibit photochromic behavior. acs.orgresearchgate.netresearchgate.net This process is typically based on the reversible, light-induced ring-opening of the aziridine (B145994) C-C bond, which transforms a colorless closed-ring form into a colored open-ring azomethine ylide form. researchgate.netnumberanalytics.com The presence of the electron-withdrawing nitro group is often crucial for this photo-response. For instance, upon UV irradiation, solutions of these compounds can change color, and this change can be reversed by thermal relaxation or irradiation with light of a different wavelength. acs.orgnumberanalytics.com

Similarly, other heterocyclic systems incorporating a nitrophenyl group have been investigated for their photochromic properties. acs.org The general principle involves the generation of a more conjugated, and thus colored, species upon irradiation. mdpi.com Given these precedents, it is conceivable that derivatives of this compound could be designed to exhibit photochromism. By incorporating the 3-(4-nitrophenoxy)phenyl scaffold into larger, photo-responsive molecular architectures, it may be possible to create novel photochromic diaryl ethers. Future research could focus on synthesizing such derivatives and characterizing their photochemical properties, including their absorption spectra before and after irradiation, the kinetics of the photo-switching process, and their fatigue resistance over multiple cycles. The investigation of triarylmethanes based on phenol derivatives as potential photochromic agents also provides a promising avenue for related research. rsc.org

Contribution to Fundamental Understanding of Reaction Mechanisms and Nucleofugality

The structure of this compound makes it an excellent model compound for studying fundamental aspects of organic reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr) and the concept of nucleofugality (the ability of a leaving group to depart).

The 4-nitrophenoxy group is a key component in these studies. The electron-withdrawing nitro group, positioned para to the ether linkage, activates the aromatic ring towards nucleophilic attack. This activation is a classic example of how electronic effects can dramatically influence reaction rates and pathways. cardiff.ac.uk Kinetic studies on the cleavage of related 4-nitrophenyl ethers and esters are often used to probe reaction mechanisms. The release of the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and can be monitored spectrophotometrically, provides a convenient handle for following reaction kinetics. researchgate.net

Research on the aminolysis and phenolysis of various thiocarbonates and carbonates containing 4-nitrophenoxide as a leaving group has provided deep insights into reaction intermediates and transition states. researchgate.netacs.org These studies help to elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. acs.orgrsc.org The relative nucleofugality of different leaving groups can be quantified by comparing their departure rates under identical conditions. For instance, in some reactions, 4-nitrophenoxide has been shown to be the primary nucleofuge compared to other potential leaving groups within the same molecule. acs.org

Furthermore, studies on the reactions of compounds like 1-(4-nitrophenoxy)-2,4-dinitrobenzene with various nucleophiles have contributed to a more refined understanding of SNAr reactions, including the influence of the solvent, the nature of the nucleophile, and the potential for catalysis or inhibition by metal ions. researchgate.netnih.gov The cleavage of the ether bond in this compound or its derivatives in the presence of different nucleophiles could serve as a valuable system for further exploring these fundamental principles of physical organic chemistry.

Exploration of this compound and its Derivatives in Catalysis Research

The structural motifs present in this compound suggest that it and its derivatives could be valuable in the field of catalysis, both as organocatalysts themselves or as ligands for metal-catalyzed reactions.

Diaryl ethers are recognized as a privileged scaffold in medicinal and agrochemical chemistry, and their synthesis often relies on metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Consequently, the development of new ligands for these reactions is an active area of research. Derivatives of this compound, appropriately functionalized, could serve as bidentate or monodentate ligands for transition metals like palladium or copper. The electronic properties of the ligand, tunable by modifying the substituents on the phenyl rings, could influence the activity and selectivity of the catalyst. For example, ligands prepared from amino acids and peptides have been successfully used in a variety of metal-catalyzed reactions. mdpi.com

The phenol group in this compound opens up possibilities in organocatalysis. Phenol-based derivatives can act as Brønsted acid catalysts or participate in hydrogen bonding interactions to activate substrates. beilstein-journals.orgmdpi.com For instance, bis-phenol derivatives have been used as catalysts that activate dienophiles through double hydrogen bonding. mdpi.com The acidic proton of the phenolic hydroxyl group in this compound could be utilized in similar catalytic cycles.

Furthermore, compounds containing nitrophenyl groups have been used as precursors for ligands in catalysis. The nitro group can be reduced to an amino group, which can then be further functionalized or used directly as a coordinating site. nih.gov For example, palladium nanoparticles anchored on supports containing amino groups have shown high catalytic activity for the hydrogenation of nitroaromatics. bohrium.com Metal complexes with ligands containing nitrophenyl moieties have also been investigated for their catalytic potential in oxidation reactions. nih.govorientjchem.org The exploration of this compound derivatives as catalyst precursors or ligands could lead to the development of novel and efficient catalytic systems for a range of organic transformations.

Future Perspectives in Sustainable Synthesis and Chemical Transformations Involving Aryl Ethers

The synthesis of diaryl ethers, a key structural feature of this compound, is an area where green and sustainable chemistry principles are increasingly being applied. Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis and the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of reagents, and the use of high-boiling, toxic solvents. acs.orgorgchemres.org Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of this compound and related diaryl ethers.

Key areas of development in the sustainable synthesis of aryl ethers include:

Catalytic Systems: The use of catalytic amounts of transition metals, particularly copper and palladium, has significantly improved the efficiency of diaryl ether synthesis. mdpi.com Future work will likely focus on developing catalysts that are more active, stable, and based on more abundant and less toxic metals. The use of ligands derived from renewable resources, such as amino acids, is also a promising direction. mdpi.com

Green Solvents: Replacing traditional organic solvents with more sustainable alternatives is a major goal of green chemistry. Water has been explored as a solvent for the synthesis of aryl ethers, offering significant environmental benefits. rsc.orgtubitak.gov.tr The development of catalytic systems that are effective in water or other green solvents will be a key research focus.

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions. orgchemres.org The application of microwave-assisted synthesis to the production of diaryl ethers, potentially under solvent-free conditions, represents a significant step towards a more sustainable process. orgchemres.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product (high atom economy) are inherently more sustainable. The development of direct C-H activation/arylation reactions for the synthesis of diaryl ethers is a promising strategy in this regard, as it avoids the need for pre-functionalized starting materials.

Beyond the synthesis of the molecule itself, future research will also explore the use of this compound and its derivatives in sustainable chemical transformations. This could include their use as recyclable organocatalysts or as components of advanced materials with applications in green technologies. The ongoing evolution of ether chemistry will continue to drive innovation in synthetic methods and applications. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Nitrophenoxy)phenol, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitrophenol reacts with a halogenated phenol derivative under alkaline conditions. Optimization involves controlling temperature (60–80°C), using polar aprotic solvents (e.g., DMF), and maintaining a 1:1 molar ratio to suppress side reactions like oxidation or over-substitution. Catalysts such as potassium carbonate improve yield .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should sample preparation be conducted?

- Methodology :

- NMR : Dissolve the compound in deuterated DMSO or CDCl₃. The aromatic protons (δ 7.0–8.5 ppm) and nitrophenoxy group (δ 8.2 ppm) provide distinct splitting patterns .

- IR : Identify functional groups (O–Nitro: ~1520 cm⁻¹, C–O–C: ~1250 cm⁻¹). Use KBr pellets for solid samples .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Structural parameters (bond angles, hydrogen bonding) validate purity and stereoelectronic effects .

Q. What are the key considerations in designing a stability study for this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (absorbance at λₘₐₓ ~400 nm for nitro groups). Acidic conditions may protonate the phenolic oxygen, increasing reactivity .

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures. Store samples at ≤6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electron density maps. The nitro group’s meta-directing effect and resonance stabilization influence regioselectivity .

- Transition State Analysis : Simulate activation energies for substitution at different positions to predict reaction pathways .

Q. What strategies can resolve contradictions in reported bioactivity data of this compound derivatives across different studies?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Impurity Profiling : Characterize derivatives via LC-MS to confirm purity (>95%). Contradictions may arise from unaccounted metabolites or isomerization .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodology :

- X-ray Analysis : The compound forms 1D chains via N–H⋯O hydrogen bonds (2.8–3.0 Å) and 3D networks via C–H⋯O interactions. This packing reduces solubility in nonpolar solvents and enhances thermal stability (mp >120°C) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 60% O⋯H contacts) to correlate crystallinity with dissolution kinetics .

Q. How can isotopic labeling techniques be applied to track metabolic pathways of this compound in biological systems?

- Methodology :

- Deuterated Derivatives : Synthesize ³H- or ¹⁴C-labeled analogs via catalytic tritiation or using [¹⁴C]-4-nitrophenol precursors. Track metabolites in vivo via radio-HPLC or scintillation counting .

- Mass Spectrometry : Use stable isotopes (e.g., ¹³C) for quantitative tracing in liver microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.